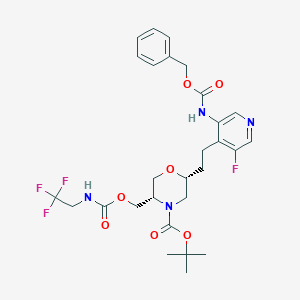
1-((Tert-butoxycarbonyl)amino)-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Tert-butoxycarbonyl)amino)-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, a fluorine atom on the indene ring, and a carboxylic acid functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of 1-((Tert-butoxycarbonyl)amino)-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindene and tert-butyl dicarbonate.
Protection of Amino Group: The amino group is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of Carboxylic Acid: The carboxylic acid group is introduced through oxidation reactions or by using appropriate carboxylation reagents.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using flow microreactor systems for efficient and scalable synthesis .
Analyse Chemischer Reaktionen
1-((Tert-butoxycarbonyl)amino)-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions:
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like dichloromethane, and catalysts such as palladium or platinum.
Wissenschaftliche Forschungsanwendungen
1-((Tert-butoxycarbonyl)amino)-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-((Tert-butoxycarbonyl)amino)-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with molecular targets through its functional groups:
Vergleich Mit ähnlichen Verbindungen
1-((Tert-butoxycarbonyl)amino)-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid can be compared with similar compounds such as:
N-Boc-L-hydroxyproline: Another Boc-protected amino acid used in peptide synthesis.
C1-Substituted N-tert-butoxycarbonyl-5-syn-tert-butyl-β-amino acids: These compounds have restricted conformational freedom and are used in the study of secondary structures.
Quisqualic Acid Analogs: These compounds contain similar amino acid structures and are used in neuroscience research.
Eigenschaften
Molekularformel |
C15H18FNO4 |
|---|---|
Molekulargewicht |
295.31 g/mol |
IUPAC-Name |
6-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C15H18FNO4/c1-14(2,3)21-13(20)17-15(12(18)19)7-6-9-4-5-10(16)8-11(9)15/h4-5,8H,6-7H2,1-3H3,(H,17,20)(H,18,19) |
InChI-Schlüssel |
JISDVYVXMAUQHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CCC2=C1C=C(C=C2)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rac-2-{5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B13047099.png)
![1-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13047101.png)







![6-(Oxazol-5-YL)imidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B13047163.png)
![N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide](/img/structure/B13047171.png)



